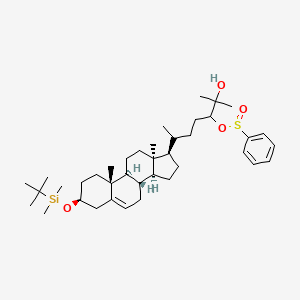

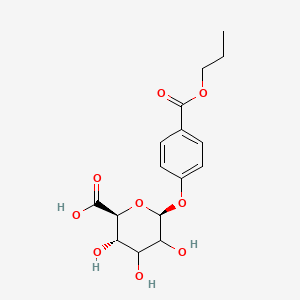

Propyl Paraben 4-Glucuronide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Propyl Paraben 4-Glucuronide is a metabolite of propyl paraben, a compound commonly used as a preservative in cosmetics, pharmaceuticals, and food products. This metabolite is formed through the process of glucuronidation, a major metabolic pathway for xenobiotic and endobiotic compounds. This compound is of significant interest in toxicology and environmental studies as it serves as a key indicator in research exploring the biotransformation of parabens .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

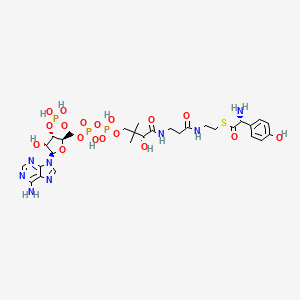

Propyl Paraben 4-Glucuronide can be synthesized through the enzymatic glucuronidation of propyl paraben. This process typically involves the use of uridine diphosphate glucuronic acid (UDPGA) as the glucuronide donor and the enzyme UDP-glucuronosyltransferase (UGT). The reaction is carried out under mild conditions, usually at a pH of around 7.4 and a temperature of 37°C .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction. The reaction mixture is continuously monitored and optimized to ensure maximum yield and purity of the product. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .

Analyse Des Réactions Chimiques

Types of Reactions

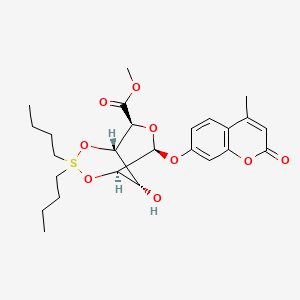

Propyl Paraben 4-Glucuronide primarily undergoes hydrolysis reactions. These reactions can be catalyzed by enzymes such as β-glucuronidase, which cleaves the glucuronide moiety, releasing the parent compound, propyl paraben .

Common Reagents and Conditions

The hydrolysis of this compound is typically carried out in aqueous solutions at a neutral pH. Enzymatic hydrolysis is often preferred due to its specificity and efficiency. Common reagents used in these reactions include β-glucuronidase and buffer solutions to maintain the desired pH .

Major Products Formed

The major product formed from the hydrolysis of this compound is propyl paraben. This reaction is significant in the context of toxicology and environmental studies as it helps in understanding the fate and transformation of parabens in biological systems .

Applications De Recherche Scientifique

Propyl Paraben 4-Glucuronide has several scientific research applications:

Toxicology: It is used to study the metabolism and biotransformation of parabens in biological systems.

Environmental Studies: The compound is used to trace the fate of parabens in water treatment facilities and ecosystems.

Analytical Chemistry: this compound is used in the development of analytical methods to detect and quantify the presence of propyl paraben and its metabolites in biological samples.

Mécanisme D'action

Propyl Paraben 4-Glucuronide exerts its effects primarily through its role as a metabolite of propyl paraben. The glucuronidation process, facilitated by UDP-glucuronosyltransferase, transforms propyl paraben into its glucuronide conjugate, making it more water-soluble and easier to excrete from the body. This process is crucial for the detoxification and elimination of parabens from biological systems .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl Paraben 4-Glucuronide

- Ethyl Paraben 4-Glucuronide

- Butyl Paraben 4-Glucuronide

Uniqueness

Propyl Paraben 4-Glucuronide is unique due to its specific metabolic pathway and the role it plays in the biotransformation of propyl paraben. While other paraben glucuronides share similar metabolic processes, the specific structure and properties of this compound make it a distinct compound of interest in toxicology and environmental studies .

Propriétés

Formule moléculaire |

C16H20O9 |

|---|---|

Poids moléculaire |

356.32 g/mol |

Nom IUPAC |

(2S,3S,6S)-3,4,5-trihydroxy-6-(4-propoxycarbonylphenoxy)oxane-2-carboxylic acid |

InChI |

InChI=1S/C16H20O9/c1-2-7-23-15(22)8-3-5-9(6-4-8)24-16-12(19)10(17)11(18)13(25-16)14(20)21/h3-6,10-13,16-19H,2,7H2,1H3,(H,20,21)/t10?,11-,12?,13-,16+/m0/s1 |

Clé InChI |

HVFINIMQRFKIPD-RGESMDCXSA-N |

SMILES isomérique |

CCCOC(=O)C1=CC=C(C=C1)O[C@H]2C(C([C@@H]([C@H](O2)C(=O)O)O)O)O |

SMILES canonique |

CCCOC(=O)C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Benzyloxy)propyl]indoline](/img/structure/B13862171.png)

![Tert-butyl 2-[3-fluoropropyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B13862179.png)

![(4aR,10bR)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride](/img/structure/B13862210.png)

![2-[3-[2-(Dimethylamino)ethylamino]-2-hydroxypropoxy]benzonitrile](/img/structure/B13862217.png)